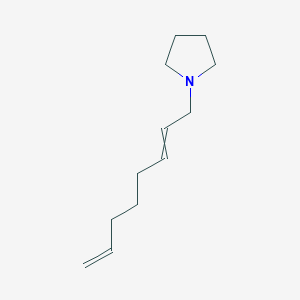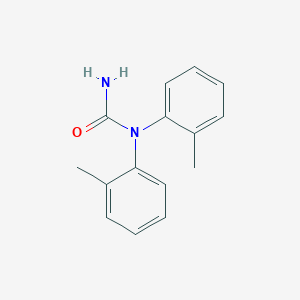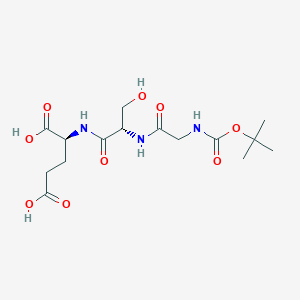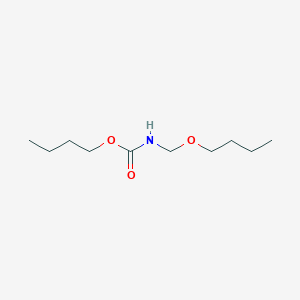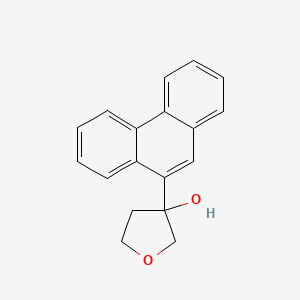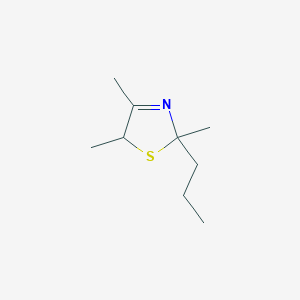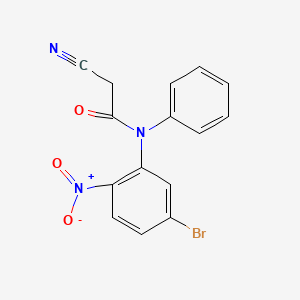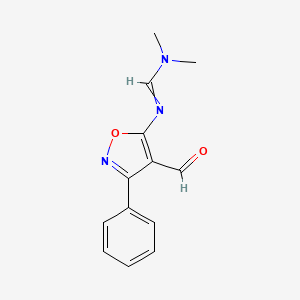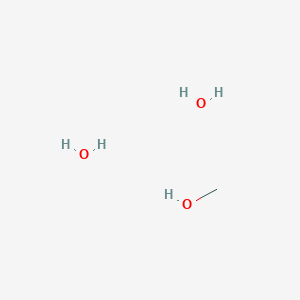
Water water-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Water-methanol mixtures are solutions composed of water and methanol, a simple alcohol with the chemical formula CH3OH. Methanol is a colorless, volatile liquid that is completely miscible with water. This mixture is significant in various scientific and industrial applications due to its unique properties, such as its ability to form hydrogen bonds and its high solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Water Electrolysis and Tri-Reforming: This innovative method combines water electrolysis with the tri-reforming of methane, utilizing carbon-free electricity to split water into oxygen and hydrogen.
Industrial Production Methods
Methanol is primarily produced in areas with abundant natural gas supplies. The industrial production process involves steam reforming of natural gas followed by methanol synthesis using a catalyst. This method is efficient and yields high-purity methanol .
Análisis De Reacciones Químicas
Types of Reactions
Water-methanol mixtures undergo various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid and carbon dioxide.
Reduction: Methanol can be reduced to methane under certain conditions.
Substitution: Methanol can participate in substitution reactions, such as the formation of methyl esters from carboxylic acids.
Common Reagents and Conditions
Oxidation: Catalysts such as platinum or copper are commonly used.
Reduction: Hydrogen gas and metal catalysts like nickel are used.
Substitution: Acid catalysts like sulfuric acid are often employed.
Major Products
Formaldehyde: Produced from the oxidation of methanol.
Methane: Produced from the reduction of methanol.
Methyl Esters: Produced from substitution reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
Water-methanol mixtures have numerous applications in scientific research:
Chemistry: Used as solvents in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of formaldehyde, acetic acid, and other chemicals. .
Mecanismo De Acción
The mechanism of action of water-methanol mixtures involves the formation of hydrogen bonds between water and methanol molecules. This interaction enhances the solubility and reactivity of methanol in aqueous solutions. The presence of water can also influence the proton transfer and chemical reactivity of methanol, particularly under the influence of external electric fields .
Comparación Con Compuestos Similares
Water-methanol mixtures can be compared with other alcohol-water mixtures, such as ethanol-water and propanol-water mixtures. Methanol is more soluble in water compared to ethanol and propanol due to its smaller molecular size and lower molecular weight. This makes methanol-water mixtures more effective in certain applications, such as in fuel cells and as solvents .
Similar Compounds
Ethanol (C2H5OH): Another simple alcohol, less soluble in water compared to methanol.
Propanol (C3H7OH): A larger alcohol molecule, with lower solubility in water than methanol.
Propiedades
Número CAS |
64142-36-5 |
|---|---|
Fórmula molecular |
CH8O3 |
Peso molecular |
68.07 g/mol |
Nombre IUPAC |
methanol;dihydrate |
InChI |
InChI=1S/CH4O.2H2O/c1-2;;/h2H,1H3;2*1H2 |
Clave InChI |
TWETVNCREUJUBY-UHFFFAOYSA-N |
SMILES canónico |
CO.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


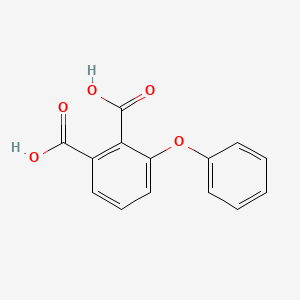
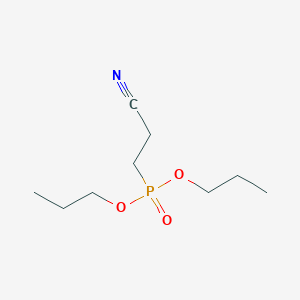
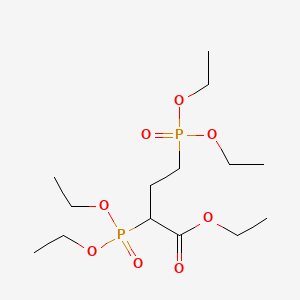
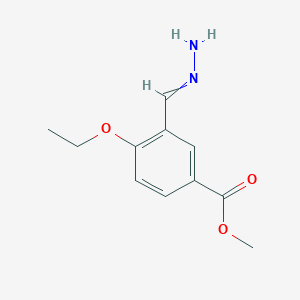
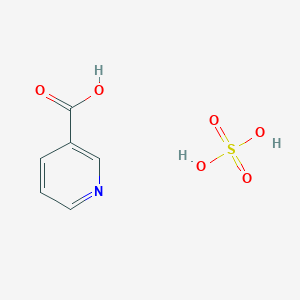
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
